Lack of Histamine Agonist Activity vs. Dimaprit
SKF 91488, unlike its parent compound dimaprit, is a pure HNMT inhibitor. Dimaprit is a known selective histamine H2-receptor agonist, which confounds its use in studying endogenous histamine. SKF 91488 is explicitly reported to have 'no agonist activity of its own' [1]. This is a critical functional distinction, allowing researchers to attribute observed effects solely to the potentiation of endogenous histamine rather than direct receptor activation.
| Evidence Dimension | Histamine Receptor Agonist Activity |
|---|---|
| Target Compound Data | No agonist activity |
| Comparator Or Baseline | Dimaprit (selective H2-receptor agonist) |
| Quantified Difference | Qualitative functional difference (absence vs. presence of agonist activity) |
| Conditions | Based on reported compound properties [REFS-1, REFS-2] |
Why This Matters
Procuring SKF 91488 over dimaprit is essential for experimental designs where direct H2-receptor activation is an unwanted confounding variable.
- [1] Beaven MA, et al. Agents Actions. 1979 Dec;9(5-6):455-60. doi: 10.1007/BF01968110. View Source
- [2] Shaff RE, Beaven MA. Biochem Pharmacol. 1977 Nov 1;26(21):2075-8. doi: 10.1016/0006-2952(77)90021-1. View Source
